3-Octen-1-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
20125-85-3 |
|---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
(E)-oct-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3/b6-5+ |
InChI Key |
YDXQPTHHAPCTPP-AATRIKPKSA-N |
Isomeric SMILES |
CCCC/C=C/CCO |
Canonical SMILES |
CCCCC=CCCO |
boiling_point |
188.00 to 189.00 °C. @ 760.00 mm Hg (est) |
solubility |
1855 mg/L @ 25 °C (est) |
Origin of Product |
United States |
Advanced Methodologies for Chemical Synthesis of 3 Octen 1 Ol
Chemo-selective and Stereoselective Synthesis Routes for C8 Unsaturated Alcohols
The synthesis of C8 unsaturated alcohols like 3-octen-1-ol often requires precise control over both chemical selectivity (chemo-selectivity) and the three-dimensional arrangement of atoms (stereoselectivity).
Grignard Reactions in Octenol Synthesis
Grignard reactions are a fundamental tool for forming carbon-carbon bonds. In the synthesis of octenols, a Grignard reagent can be reacted with a suitable carbonyl compound. vaia.com For instance, the reaction of a Grignard reagent with an aldehyde can produce a secondary alcohol like 1-octen-3-ol (B46169). vaia.comnih.gov This method has been demonstrated with the reaction between amyl iodide and acrolein, yielding 1-octen-3-ol with a high purity of over 97% and a yield of 65%. fiu.edu
A key aspect of the Grignard reaction is the nucleophilic attack of the organomagnesium compound on the electrophilic carbon of the carbonyl group, which leads to the formation of an alkoxide intermediate that is subsequently protonated to yield the alcohol. vaia.com
Table 1: Grignard Reaction for 1-Octen-3-ol Synthesis
| Reactants | Product | Yield | Purity | Reference |
|---|
Selective Reduction Strategies for Unsaturated Ketones to Alcohols
The selective reduction of α,β-unsaturated ketones is a critical method for producing allylic alcohols. A significant challenge is to reduce the carbonyl group without affecting the carbon-carbon double bond. The Luche reduction, which uses cerium(III) chloride heptahydrate in combination with sodium borohydride, is a notable method for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. wikipedia.org This method is highly selective for ketones. wikipedia.org
Another approach involves the selective reduction of 1-octen-3-one (B146737) to 1-octen-3-ol, which has been achieved with a yield of over 90%. fiu.edu This demonstrates the high efficiency of selective reduction for producing unsaturated alcohols while preserving the double bond. fiu.edu The reduction of 3-octen-2-one (B105304) can also be performed to yield the corresponding alcohol. lookchem.com
Table 2: Selective Reduction of Unsaturated Ketones
| Substrate | Product | Reagent/Method | Yield | Reference |
|---|---|---|---|---|
| 1-Octen-3-one | 1-Octen-3-ol | Not specified | >90% | fiu.edu |
Enzymatic Catalysis in Octenol Production
Enzymatic catalysis offers a green and highly selective alternative for producing octenols. Enzymes can operate under mild conditions and exhibit high chemo-, regio-, and stereoselectivity. medcraveonline.com
Lipases are widely used to catalyze esterification reactions. medcraveonline.com For example, lipase (B570770) enzymes like those from Candida can be used for the esterification of (Z)-3-octen-1-ol with acetic acid to form its acetate (B1210297) derivative. Lipase-catalyzed esterification can be highly selective; for instance, Rhizomucor miehei lipase selectively catalyzes the esterification of primary alcohols, with no reaction observed for secondary alcohols. nih.gov This high selectivity is advantageous for synthesizing specific ester derivatives.
The use of nanomicelles in aqueous media can facilitate lipase-catalyzed esterification, offering an environmentally friendly approach. nih.gov
Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, making them valuable for producing enantiomerically pure alcohols. nih.govresearchgate.net ADHs can exhibit anti-Prelog stereopreference, which is useful for synthesizing specific enantiomers of chiral alcohols. nih.gov The reduction of carbonyl compounds to their corresponding alcohols is a key function of ADHs found in various yeasts. google.com
The disappearance of 1-octen-3-ol in some biological systems can be attributed to the action of enzymes like ADH, which can convert it into other compounds, including esters. mdpi.com
Lipase-mediated Esterification for Derivative Synthesis
Derivatization Chemistry and Analog Synthesis
The derivatization of this compound and the synthesis of its analogs are important for exploring structure-activity relationships and developing new applications. For instance, analogs of 1-octen-3-ol have been synthesized to study their effectiveness as insect attractants. nih.gov
One common derivatization is esterification, as mentioned previously, to produce compounds like (Z)-3-octen-1-ol acetate. Other synthetic strategies, such as the Wittig reaction and other olefination approaches, can be employed to create analogs of this compound. The synthesis of various alkenol analogs based on the octenol carbon skeleton has been undertaken to investigate their biological activity. nih.govresearchgate.net
Preparation of Functionalized Octenol Derivatives
Functionalization of this compound is a key step in creating more complex molecules or intermediates for various synthetic applications. The primary target for functionalization is the hydroxyl (-OH) group, which can be converted into other functional groups, such as halides or sulfonate esters, to serve as better leaving groups in subsequent reactions.
One common method involves the conversion of the alcohol to an alkyl chloride. For instance, treating cis-3-octen-1-ol (B1661926) with thionyl chloride (SOCl₂) in the presence of a base like triethylamine (B128534) can produce the corresponding cis-3-octene-1-chloride. This transformation is critical for enabling nucleophilic substitution and cross-coupling reactions.
Another important functionalization is the conversion to a sulfonate ester, such as a tosylate. Reacting cis-3-octen-1-ol with p-toluenesulfonyl chloride (TsCl) in a pyridine (B92270) solvent yields cis-3-octen-1-ol p-toluenesulfonate ester. google.com This derivative is an excellent substrate for reactions with nucleophiles, including organometallic reagents like Grignard reagents, which allows for the extension of the carbon chain. google.com
The table below summarizes key methods for the functionalization of this compound.
| Derivative | Starting Material | Reagents | Reported Yield | Application |
|---|---|---|---|---|
| cis-3-Octene-1-chloride | 3-Octyn-1-ol | Thionyl chloride (SOCl₂), triethylamine | 87% | Precursor for cross-coupling reactions. |
| cis-3-Octen-1-ol p-toluenesulfonate ester | cis-3-Octen-1-ol | p-Toluenesulfonyl chloride (TsCl), pyridine | 90.2% | Intermediate for coupling with Grignard reagents. google.com |
Synthesis of Analogs for Structure-Activity Relationship Investigations
The synthesis of analogs of this compound is crucial for conducting structure-activity relationship (SAR) studies. SAR investigations systematically alter the molecule's structure to determine which parts are essential for its biological or chemical activity. These studies can provide insights into how the compound interacts with biological receptors or participates in chemical processes.
One area of research involves plant defense mechanisms. In a study on maize seedlings, various analogs of unsaturated C6 alcohols were synthesized to understand what structural features induce the expression of defense-related genes. researchgate.netnih.gov Analogs of this compound, such as (Z)-3-hepten-1-ol and (Z)-3-nonen-1-ol, were used to probe the effect of carbon chain length. researchgate.netnih.gov The findings revealed a strict specificity for the 3-hexen-1-ol structure, suggesting that both the position of the double bond and the chain length are critical for activity. nih.gov
Another application of SAR is in the study of insect attractants. The compound 1-octen-3-ol, a structural isomer of this compound, is a known mosquito attractant. nih.gov To investigate the structural requirements for this attraction, a series of alkenol analogs were synthesized and tested. nih.gov These analogs included molecules with varied chain lengths and different positions of the double bond, such as (Z)-3-hepten-1-ol, (Z)-3-decen-1-ol, and (Z)-4-hexen-1-ol. nih.gov Such studies help in designing more effective lures for pest management.
The following table details some of the synthesized analogs and their use in SAR studies.
| Analog Compound | Structural Modification vs. This compound | Investigated Activity |
|---|---|---|
| (Z)-3-Hepten-1-ol | Shorter carbon chain (7 carbons). researchgate.netnih.gov | Induction of plant defense genes; mosquito attraction. researchgate.netnih.gov |
| (Z)-3-Nonen-1-ol | Longer carbon chain (9 carbons). researchgate.net | Induction of plant defense genes. researchgate.net |
| (Z)-5-Octen-1-ol | Different double bond position. researchgate.net | Induction of plant defense genes. researchgate.net |
| (Z)-3-Decen-1-ol | Longer carbon chain (10 carbons). nih.gov | Mosquito attraction. nih.gov |
| (Z)-4-Hexen-1-ol | Shorter carbon chain and different double bond position. nih.gov | Mosquito attraction. nih.gov |
Ecological and Inter Species Communication Roles of C8 Unsaturated Alcohols
Role as Semiochemicals in Insect Ecology
As a semiochemical, 3-octen-1-ol is a key player in the chemical ecology of numerous insect species. It is involved in host location, aggregation, and repulsion, demonstrating its diverse and critical importance in insect survival and reproduction.
Insect Attractant Properties
The compound is a well-documented attractant for a wide array of insects, particularly those that feed on vertebrates. wikipedia.orgplos.org
This compound is a potent kairomone, a chemical released by one species that benefits another, for many hematophagous (blood-feeding) insects. oup.com It is a component of the breath and sweat of vertebrates, including humans and oxen, signaling a potential host to insects like mosquitoes and tsetse flies. wikipedia.orgbiodiversitylibrary.orgf1000research.com
For many mosquito species, this compound acts as a powerful synergist with carbon dioxide (CO2), another key attractant in host breath. plos.orgbiodiversitylibrary.org While few mosquito species are strongly attracted to this compound alone, the combination of the two compounds significantly increases the capture rates in traps for species in the genera Aedes, Anopheles, Coquillettidia, and Psorophora. biodiversitylibrary.orgresearchgate.net For example, traps baited with both this compound and CO2 captured significantly more Aedes aegypti (the yellow fever mosquito) and Anopheles gambiae (a major malaria vector) than traps with either substance alone. f1000research.comf1000research.comresearchgate.net However, the response can be species-specific, with some Culex species showing a decreased attraction when this compound is added to CO2-baited traps. biodiversitylibrary.org
Tsetse flies (Glossina species), vectors of trypanosomiasis, are also strongly attracted to this compound. plos.orgnih.gov It was first identified as an attractant for these flies from the breath of oxen. biodiversitylibrary.orgf1000research.com Studies have shown that this compound elicits upwind flight (anemotaxis) in tsetse flies, guiding them towards the odor source. researchgate.net
The stereochemistry of this compound can also influence its attractiveness. The compound exists as two enantiomers, (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. Research has indicated that certain mosquito species, such as Aedes aegypti, exhibit a greater behavioral and physiological response to the (R)-enantiomer. frontiersin.orgplos.org Similarly, in field studies with sandflies, another group of blood-feeding insects, traps baited with the (R)-form of 1-octen-3-ol (B46169) captured significantly more Phlebotomus martini, a vector for visceral leishmaniasis, than those baited with the (S)-form. frontiersin.org
Table 1: Response of Various Hematophagous Insects to this compound
| Insect Species | Response to this compound | Notes |
|---|---|---|
| Aedes aegypti (Yellow Fever Mosquito) | Attractant (especially with CO2) | Shows preference for the (R)-(-)-enantiomer. plos.orgf1000research.com |
| Anopheles gambiae (Malaria Mosquito) | Attractant (especially with CO2) | Significantly more females captured in traps baited with 1-octen-3-ol. f1000research.comf1000research.com |
| Culex quinquefasciatus (Southern House Mosquito) | Repellent or no attraction | Response can be negative when combined with CO2. biodiversitylibrary.orgf1000research.com |
| Glossina species (Tsetse Flies) | Strong Attractant | A key component of host odor that elicits upwind flight. plos.orgnih.govresearchgate.net |
| Phlebotomus martini (Sandfly) | Attractant | Shows a dose-dependent response, with higher attraction to the (R)-enantiomer. frontiersin.org |
| Nyssomyia neivai (Sandfly) | Attractant | Attracted to octenol-baited traps. oup.com |
Beyond its role as a host-finding kairomone, this compound also functions as an aggregation pheromone for certain insect species. A notable example is the foreign grain beetle, Ahasverus advena. mdpi.comnih.gov Both male and female beetles produce 1-octen-3-ol, which attracts both sexes to food sources, facilitating feeding and mating. nih.govresearchgate.net
Pheromone production in A. advena is density-dependent. At low population densities, the beetles, particularly males, produce significant amounts of the pheromone. nih.govsemanticscholar.org However, at high densities, the production of 1-octen-3-ol is suppressed, which is thought to be a mechanism to prevent overcrowding. mdpi.comnih.gov The beetles primarily emit the (R)-(-) enantiomer of 1-octen-3-ol. nih.govsemanticscholar.org
Responses of Hematophagous Insects (e.g., Mosquitoes, Tsetse Flies)
Insect Repellent Properties and Olfactory Receptor Interactions
Interestingly, the same compound that attracts some insects can repel others. For the southern house mosquito, Culex quinquefasciatus, 1-octen-3-ol has been shown to act as a repellent. f1000research.comf1000research.comresearchgate.net This dual functionality highlights the complex and species-specific nature of chemical communication in insects.
The repellent effect is mediated by the interaction of this compound with specific olfactory receptors (ORs) on the insect's antennae and maxillary palps. f1000research.comresearchgate.net In Culex quinquefasciatus, studies have identified specific ORs that are sensitive to 1-octen-3-ol. For instance, an OR highly expressed in the maxillary palps shows a strong and selective response to (R)-1-octen-3-ol, while an antennal OR has a higher preference for the (S)-enantiomer. f1000research.com Even after the maxillary palps are removed, these mosquitoes are still repelled by 1-octen-3-ol, indicating that antennal olfactory receptors are also crucial for this repellent activity. f1000research.comresearchgate.net
Furthermore, research on Aedes aegypti has shown that various insect repellents can modulate the function of the OR that is highly sensitive to (R)-(-)-1-octen-3-ol. nih.gov These repellents can inhibit the odorant-evoked response of the receptor and, in some cases, activate the receptor themselves, demonstrating multiple mechanisms by which repellents can interfere with an insect's ability to process attractant signals. nih.gov
Mechanisms of Olfactory Signal Transduction in Arthropods
The detection of this compound by an arthropod begins when the volatile molecule enters the sensilla, hair-like structures on the antennae and maxillary palps that house the olfactory receptor neurons (ORNs). plos.orgmdpi.com Inside the sensilla, the hydrophobic odorant molecule is thought to be bound by odorant-binding proteins (OBPs), which transport it through the aqueous sensillum lymph to the dendritic membrane of an ORN. mdpi.comnih.gov
The odorant then binds to and activates an olfactory receptor (OR), which is a protein complex typically formed by a specific OR and a highly conserved co-receptor known as Orco. mdpi.comnih.gov This activation opens an ion channel, leading to a change in the membrane potential of the ORN and the generation of an electrical signal, or action potential. mdpi.com This signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, ultimately leading to a behavioral response, such as attraction or repulsion. nih.govmdpi.com
Fungal Signaling and Developmental Regulation
This compound is a ubiquitous volatile organic compound produced by many fungi, where it is often referred to as "mushroom alcohol". wikipedia.orgmdpi.com It plays a crucial role in fungal biology, acting as a signaling molecule that can influence fungal growth, development, and interactions with other organisms. mdpi.com
The compound is an oxylipin, a product of the oxidative breakdown of fatty acids, particularly linoleic acid. mdpi.comoup.com Its production can be a key part of the fungal life cycle. For example, 1-octen-3-ol is considered a self-inhibitor for the formation of primordia (the earliest stage of mushroom development) in the button mushroom, Agaricus bisporus. mdpi.com
In other fungi, such as Penicillium paneum, 1-octen-3-ol produced by dense concentrations of conidia (asexual spores) acts as a self-inhibitor, preventing germination. oup.com This compound can inhibit both the initial swelling of the spore and the subsequent formation of a germ tube. oup.com It has also been observed to induce microcycle conidiation, where a new conidium forms directly from a germ tube. oup.com
The effects of 1-octen-3-ol on fungal development appear to be dose-dependent. mdpi.com While high concentrations can inhibit spore germination and fungal growth, lower concentrations have been shown to have different effects. mdpi.comoup.com This suggests that this compound can act as a hormonal factor, regulating developmental processes within a fungal population. oup.com The ability of this compound to influence fungal development and act as a signaling molecule highlights its importance in fungal ecology and physiology. mdpi.comnih.gov
Self-Inhibitory Functions in Fungal Spore Germination
The C8 unsaturated alcohol, this compound, plays a significant role as a volatile self-inhibitor of spore germination in various fungi. This mechanism is particularly crucial in preventing premature germination when spores are present in high densities, a phenomenon known as the crowding effect. uu.nloup.com In Penicillium paneum, for instance, conidia at high concentrations (10⁹ conidia ml⁻¹) produce this compound, which effectively inhibits the germination process. oup.comoup.comasm.org This self-inhibition is a reversible process; dilution of the spore suspension alleviates the inhibitory effect, allowing germination to proceed. asm.org
The inhibitory action of this compound targets key developmental stages of germination. It has been shown to block both the initial swelling of the conidia (isotropic growth) and the subsequent formation of germ tubes (polarized growth). oup.comasm.org Studies on P. paneum have demonstrated a dose-dependent inhibitory effect, with germination efficiency decreasing as the concentration of this compound increases. asm.org For example, at a concentration of 4 mM, this compound almost completely blocks germination. oup.comasm.org This compound is thought to have a common function across different fungal species, as it is often produced in areas with high concentrations of propagules, such as on mushrooms and in the conidial masses of Penicillium species. asm.org
The self-inhibitory mechanism is not limited to Penicillium. A similar effect has been observed in other fungi, including Aspergillus nidulans and Lecanicillium fungicola, the causal agent of dry bubble disease in cultivated mushrooms. uu.nlresearchgate.net In L. fungicola, this compound has been shown to inhibit spore germination, suggesting its potential as a biocontrol agent. uu.nlnih.gov The widespread occurrence of this phenomenon suggests that this compound is a conserved signaling molecule among fungi, regulating population density and ensuring that germination only occurs under favorable, less competitive conditions.
Table 1: Inhibitory Effects of this compound on Fungal Spore Germination
| Fungal Species | Observed Effect | Reference |
| Penicillium paneum | Functions as a self-inhibitor at high conidial concentrations (10⁹ conidia ml⁻¹). oup.comasm.org | oup.comasm.org |
| Inhibits swelling and germ tube formation. oup.comasm.org | oup.comasm.org | |
| A concentration of 4 mM almost completely blocks germination. oup.comasm.org | oup.comasm.org | |
| Aspergillus nidulans | Acts as a self-inhibitor at high conidia density. researchgate.net | researchgate.net |
| Lecanicillium fungicola | Inhibits spore germination. uu.nlnih.gov | uu.nlnih.gov |
Influence on Mycelial Growth and Conidiation
Beyond its role in spore germination, this compound also exerts a significant influence on the vegetative growth (mycelium) and asexual reproduction (conidiation) of various fungi. The effect of this volatile compound is often concentration-dependent, with low concentrations sometimes promoting certain processes while high concentrations are generally inhibitory. annualreviews.org
In several fungal species, this compound has been shown to inhibit mycelial growth. mdpi.com For example, in both the cultivated mushroom Agaricus bisporus and its pathogen Lecanicillium fungicola, a high concentration (200 μmol) of this compound completely inhibited growth. uu.nl Similarly, the radial growth of Penicillium expansum is inhibited at a low concentration of 1.25 mM. annualreviews.org The inhibitory effect of this compound on mycelial growth appears to be quite general, affecting fungi from different genera. uu.nl This broad-spectrum activity suggests a conserved mechanism of action.
The influence of this compound on conidiation, the formation of asexual spores, is also well-documented, particularly in the genus Trichoderma. In these fungi, low concentrations of this compound and related C8 compounds can induce conidiation. annualreviews.orgsci-hub.se However, at higher concentrations (0.5 mM for this compound), both conidiation and mycelial growth are inhibited. annualreviews.org This dual role highlights the complexity of fungal chemical communication, where the concentration of a single volatile compound can trigger different developmental pathways. In Aspergillus flavus, exposure to this compound resulted in reduced growth and sclerotial counts, but a higher density of conidia at certain concentrations. researchgate.net
Table 2: Effects of this compound on Fungal Mycelial Growth and Conidiation
| Fungal Species | Mycelial Growth Effect | Conidiation Effect | Reference |
| Agaricus bisporus | Inhibited by 200 μmol. uu.nl | Not specified | uu.nl |
| Lecanicillium fungicola | Inhibited by 200 μmol. uu.nl | Not specified | uu.nl |
| Penicillium expansum | Inhibited at 1.25 mM. annualreviews.org | Not specified | annualreviews.org |
| Trichoderma spp. | Inhibited at high concentrations (0.5 mM). annualreviews.org | Induced at low concentrations, inhibited at high concentrations (0.5 mM). annualreviews.orgsci-hub.se | annualreviews.orgsci-hub.se |
| Aspergillus flavus | Reduced growth upon exposure. researchgate.net | Increased conidial density at 100-200 ppm/day. researchgate.net | researchgate.net |
Interkingdom Signaling with Associated Microbiota
The volatile nature of this compound allows it to act as a signaling molecule not just within a single fungal species, but also across kingdom boundaries, particularly between fungi and bacteria. This interkingdom communication can influence microbial community structure and function.
Fungi-emitted this compound can have both inhibitory and stimulatory effects on bacteria. For instance, volatiles from the oyster mushroom, Pleurotus ostreatus, which include this compound, were found to inhibit the growth of several bacteria such as Bacillus subtilis and Escherichia coli. annualreviews.org In contrast, the application of this compound in mushroom cultivation has been shown to stimulate the growth of bacterial populations, specifically Pseudomonas spp. uu.nlnih.gov These bacteria can, in turn, play a role in inhibiting the germination of pathogenic fungal spores. uu.nlnih.gov
This complex interplay highlights the role of this compound as a mediator in the intricate web of interactions within microbial communities. It can act as a weapon in the competition for resources by inhibiting the growth of other microbes, or it can serve as a signal that fosters beneficial relationships. The outcome of this signaling often depends on the specific organisms involved and the environmental context. For example, bacterial volatiles are known to modulate fungal spore germination and mycelial growth, indicating that this chemical dialogue is a two-way street. sci-hub.se The production of this compound by fungi can therefore shape the composition of their associated microbiota, which in turn can have feedback effects on the fungus itself.
Table 3: Examples of this compound Mediated Interkingdom Signaling
| Emitting Organism (Fungus) | Receiving Organism (Bacteria) | Observed Effect on Bacteria | Reference |
| Pleurotus ostreatus | Bacillus subtilis, Escherichia coli | Growth inhibition. annualreviews.org | annualreviews.org |
| Agaricus bisporus (in cultivation) | Pseudomonas spp. | Growth stimulation. uu.nlnih.gov | uu.nlnih.gov |
Plant-Microbe and Plant-Insect Interactions
Volatile Organic Compound (VOC) Emissions from Plants
While famously known as "mushroom alcohol," this compound is not exclusively produced by fungi; it is also emitted by a variety of plants as a Volatile Organic Compound (VOC). annualreviews.org Plant-emitted VOCs, including this compound, are crucial for a plant's interaction with its environment, playing roles in defense, communication, and signaling. acs.org
The emission of this compound from plants can be a response to various stimuli, particularly biotic stress such as herbivore or pathogen attack. frontiersin.org For example, wheat plants infected with powdery mildew (Blumeria graminis f.sp. tritici) were found to emit significant amounts of 1-octen-3-ol. frontiersin.orgnih.gov Similarly, physical damage, such as that caused by harvesting, can trigger the release of a class of VOCs known as green leaf volatiles (GLVs), which can include C8 compounds like this compound. acs.org
The production of this compound is not uniform across the plant kingdom. Different plant species, and even different genotypes within a species, can have distinct VOC profiles. oup.com For instance, this compound has been identified in the volatile emissions of plants such as Arabidopsis thaliana and tall wheatgrass. acs.orgmdpi.com The emission of this compound by plants serves as a chemical signal that can be perceived by other organisms in the ecosystem, including other plants, insects, and microbes.
Table 4: Plant Species Known to Emit this compound
| Plant Species | Context of Emission | Reference |
| Wheat (Triticum aestivum) | Infection with powdery mildew (Blumeria graminis f.sp. tritici). frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Arabidopsis thaliana | Constitutive and induced emission. mdpi.com | mdpi.com |
| Tall Wheatgrass (Thinopyrum ponticum) | Post-harvest (physical wounding). acs.org | acs.org |
| Lima Bean (Phaseolus lunatus) | Elicited by bacterial effectors. scienceopen.com | scienceopen.com |
Induction of Plant Defense Responses and Gene Expression
Exposure to this compound, whether from fungal or plant sources, can act as a signal to prime or induce defense responses in plants. This airborne signal prepares the plant for potential attacks from pathogens and herbivores, often by activating specific defense-related signaling pathways and gene expression.
In the model plant Arabidopsis thaliana, this compound has been shown to induce the expression of defense genes that are typically associated with the ethylene (B1197577) (ET) and jasmonic acid (JA) signaling pathways. researchgate.net These pathways are critical for defense against necrotrophic pathogens and herbivorous insects. Treatment with this compound can enhance a plant's resistance to fungal pathogens like Botrytis cinerea. researchgate.net This induced resistance is a key component of plant-plant and plant-microbe communication, where a plant under attack can warn its neighbors.
Research has shown that this compound is a potent airborne signaling molecule. For example, it can trigger systemic acquired resistance (SAR) in neighboring plants. scienceopen.com In tobacco, exposure to synthetic this compound activated immunity against the virulent pathogen Pseudomonas syringae pv. tabaci. scienceopen.com The ability of this compound to induce defense responses is linked to its chemical structure. Studies on maize seedlings using related compounds have highlighted the specificity of the 3-hexen-1-ol structure for upregulating defense genes, providing insight into the plant's perception mechanism for these volatile cues. nih.gov
Table 5: Plant Defense Responses Induced by this compound
| Plant Species | Defense Pathway/Response | Induced Genes | Reference |
| Arabidopsis thaliana | Ethylene (ET) and Jasmonic Acid (JA) dependent defense. researchgate.net | Defense genes upregulated by wounding or ET/JA signaling. researchgate.net | researchgate.net |
| Enhanced resistance to Botrytis cinerea. researchgate.net | Not specified | researchgate.net | |
| Tobacco (Nicotiana benthamiana) | Systemic Acquired Resistance (SAR). scienceopen.com | NbPR1a, NbPR1c, NbHIN1, NbSAR8.2. scienceopen.com | scienceopen.com |
| SA-dependent signaling pathway. scienceopen.com | Not specified | scienceopen.com |
Influence on Plant Development and Growth
The effects of this compound are not limited to defense; this versatile compound can also modulate plant growth and development. However, its influence is highly dependent on concentration, with studies reporting both growth-promoting and growth-inhibiting effects. mdpi.com
At low concentrations, this compound can act as a plant growth promoter. For example, a low concentration (0.05 µL/L) of this VOC stimulated growth in tomato plants. mdpi.com Similarly, volatiles from mushroom fungi beds, which contain this compound, have been shown to promote shoot growth and increase biomass in rice seedlings. mdpi.com In contrast, higher concentrations of this compound can be inhibitory. In Arabidopsis, it has been observed to reduce growth, chlorophyll (B73375) accumulation, and seed germination. biorxiv.org This dose-dependent response suggests that plants can interpret the concentration of this compound in their environment to make "decisions" about allocating resources to either growth or defense.
The mechanism by which this compound influences plant growth can involve the modulation of plant hormones. In the marine red alga Pyropia haitanensis, this compound exposure upregulated the synthesis of growth-related hormones like indole-3-acetic acid and gibberellin A3. mdpi.com This indicates that the compound can directly interface with the plant's endogenous hormonal signaling networks to alter developmental processes. The ability of this compound to influence fundamental processes like growth and defense underscores its importance as an ecological signaling molecule. nih.gov
Table 6: Influence of this compound on Plant Growth and Development
| Plant Species | Effect | Concentration/Context | Reference |
| Tomato (Solanum lycopersicum) | Growth promotion. mdpi.com | Low concentration (0.05 µL/L). mdpi.com | mdpi.com |
| Rice (Oryza sativa) | Shoot growth promotion and biomass increase. mdpi.com | Exposure to volatiles from mushroom fungi beds. mdpi.com | mdpi.com |
| Arabidopsis thaliana | Growth inhibition. biorxiv.org | Not specified | biorxiv.org |
| Pyropia haitanensis (Red Alga) | Upregulated synthesis of indole-3-acetic acid and gibberellin A3. mdpi.com | 10, 50, and 100 μM. mdpi.com | mdpi.com |
Role in Microbial Community Dynamics
The C8 unsaturated alcohol this compound, along with its isomers, plays a significant role in shaping the dynamics of microbial communities. These volatile organic compounds (VOCs) act as signaling molecules and metabolic substrates, influencing the complex interactions between different microorganisms, particularly in soil and symbiotic environments. Their presence can selectively promote the growth of certain bacterial populations while inhibiting various fungal species, thereby altering the microbial landscape.
Influence on Bacterial Populations (e.g., Pseudomonas spp.) in Fungal Symbioses
Volatile C8 compounds, produced by fungi such as Agaricus bisporus (the common button mushroom), are crucial mediators of the symbiotic relationship with bacteria in the mushroom casing layer. frontiersin.org The most studied of these compounds is 1-octen-3-ol, an isomer of this compound. This compound, which can inhibit the formation of the mushroom's fruiting body (primordium), is metabolized by specific bacterial populations, most notably Pseudomonas species. frontiersin.orguu.nloup.com
Research has demonstrated that the application of 1-octen-3-ol to the mushroom casing environment stimulates the growth of bacterial populations, particularly Pseudomonas spp. uu.nl These bacteria utilize C8 compounds like 1-octen-3-ol and 2-ethyl-1-hexanol as a food source. frontiersin.orgoup.com By metabolizing these fungal self-inhibitors, the bacteria facilitate the transition from vegetative growth to fruiting body formation in the mushroom. oup.com This interaction highlights a sophisticated form of inter-kingdom communication where bacterial populations modulate fungal development by metabolizing fungal-derived volatile compounds. oup.comnih.gov
The presence of these volatile alcohols can lead to a significant increase in the population density of pseudomonads in the casing layer. frontiersin.orgmdpi.com Studies have shown that inoculating the casing with Pseudomonas putida strains that are highly tolerant to 1-octen-3-ol can lead to improved mushroom yields, underscoring the importance of this bacterial activity. oup.com The interaction is not limited to a single compound; the presence of various volatiles, with the exception of 3-octanone (B92607), was found to increase the population of pseudomonads in the casing. mdpi.comsemanticscholar.org This selective pressure demonstrates how fungal VOCs can structure the surrounding bacterial community, favoring microbes that can detoxify the local environment, which in turn benefits the fungus.
Table 1: Influence of C8 Unsaturated Alcohols on Bacterial Populations in Fungal Symbiosis
| Compound | Fungal Source | Affected Bacteria | Observed Effect | Reference(s) |
| 1-Octen-3-ol | Agaricus bisporus | Total bacteria, Pseudomonas spp. | Stimulates and increases population growth in the casing layer. | uu.nlmdpi.com |
| 1-Octen-3-ol | Agaricus bisporus | Pseudomonas putida | Metabolized by pseudomonad populations, enabling mushroom primordia formation. | oup.com |
| 2-Ethyl-1-hexanol | Rye grain spawn / Ascomycetes | Pseudomonas spp. | Metabolized by pseudomonads; its presence increased the pseudomonad population. | oup.commdpi.com |
Antifungal Activity against Specific Fungal Pathogens
In addition to mediating symbiotic relationships, this compound and its isomers exhibit notable antifungal properties against a range of pathogenic fungi. uu.nlmdpi.comjst.go.jpnih.gov These compounds can inhibit both the vegetative growth of mycelia and the germination of spores, making them effective agents against various plant and fungal pathogens. uu.nljst.go.jpnih.gov
One of the well-documented examples is the effect of 1-octen-3-ol on Lecanicillium fungicola, the fungus that causes dry bubble disease in cultivated mushrooms. uu.nl Studies have shown that 1-octen-3-ol effectively inhibits the germination of L. fungicola spores and can reduce the severity of the disease. uu.nl Its inhibitory action extends to other significant pathogens as well. For instance, 1-octen-3-ol demonstrates strong antifungal activity against Fusarium tricinctum and Fusarium oxysporum, completely inhibiting fungal growth at a concentration of 8.0 mg/mL and spore germination at 2.0 mg/mL. jst.go.jpnih.gov
Other isomers also show potent antifungal effects. (E)-2-Octen-1-ol, for example, has been identified as an antifungal VOC. mdpi.com Research has shown its efficacy against Verticillium dahliae, a soil-borne fungus that causes Verticillium wilt, a destructive disease in many important crop plants. mdpi.com The mechanism of action for these C8 alcohols is often attributed to their ability to disrupt the permeability of the fungal cell membrane. jst.go.jpnih.gov The broad-spectrum antifungal activity of these naturally occurring volatile compounds highlights their potential role in defending the producing organism and in structuring microbial communities through antagonism.
Table 2: Antifungal Activity of this compound and Related Isomers
| Compound | Target Fungal Pathogen | Observed Antifungal Effect | Reference(s) |
| 1-Octen-3-ol | Lecanicillium fungicola | Inhibits spore germination and vegetative growth. | uu.nl |
| 1-Octen-3-ol | Fusarium tricinctum | Inhibits fungal growth and spore germination. | jst.go.jpnih.gov |
| 1-Octen-3-ol | Fusarium oxysporum | Inhibits fungal growth and spore germination. | jst.go.jpnih.gov |
| 1-Octen-3-ol | Monilinia laxa, Monilinia fructicola, Botrytis cinerea, Alternaria solani, Aspergillus flavus | Showed strong antifungal activity with MIC values ranging from 0.094 to 0.284 ml/L. | nih.govfrontiersin.org |
| (E)-2-Octen-1-ol | Verticillium dahliae | Significantly inhibited mycelial growth. | mdpi.com |
Environmental Chemistry and Atmospheric Fate of 3 Octen 1 Ol
Gas-Phase Reactions with Atmospheric Oxidants
The primary atmospheric degradation pathways for 3-octen-1-ol involve gas-phase reactions with key oxidants, namely the hydroxyl radical (OH), ozone (O₃), and chlorine atoms (Cl).
The reaction with the hydroxyl (OH) radical is a significant sink for this compound in the troposphere. Kinetic studies have been conducted to determine the rate coefficients for these reactions. A study reported the rate coefficient for the reaction of OH radicals with (Z)-3-octen-1-ol to be (1.49 ± 0.35) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at (298 ± 3) K. researchgate.netacs.orgfigshare.com This work was noted as the first kinetic study for the reaction of OH radicals with (Z)-3-octen-1-ol. researchgate.netacs.orgfigshare.com
The degradation process is initiated by the addition of the OH radical to the double bond of the this compound molecule. This leads to the formation of hydroxy alkoxy radicals, which can then undergo further reactions. researchgate.netacs.orgfigshare.com The main products identified from these reactions are carbonylic compounds. For (Z)-3-octen-1-ol, the primary gaseous products observed were pentanal, butanal, and 3-hydroxypropanal. researchgate.net These products can further contribute to the formation of ozone and peroxyacetyl nitrates (PANs) in the troposphere. researchgate.netacs.orgfigshare.com
A relationship between the rate coefficients for the addition of OH radicals and chlorine atoms to the double bond of various unsaturated alcohols at 298 K has been proposed by the expression: log kₒₕ = (0.29 ± 0.04) log kₑₗ - 10.8. researchgate.netacs.orgfigshare.com
Table 1: Rate Coefficients for the Reaction of (Z)-3-octen-1-ol with OH Radicals
| Rate Coefficient (kₒₕ) | Temperature (K) | Reference |
|---|
In marine and coastal areas, as well as some urban environments, reactions with chlorine atoms can also be a notable degradation pathway for this compound. A study measuring the gas-phase reactions of Cl atoms with a series of unsaturated biogenic alcohols reported the rate coefficient for (Z)-3-octen-1-ol to be (4.13 ± 0.68) x 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 ± 3 K and 1 atm. This was the first reported kinetic study for this specific reaction. Another study investigating the reaction of Cl atoms with 1-octen-3-ol (B46169), a structural isomer, found a rate constant of (4.03 ± 0.77) × 10⁻¹⁰ cm³∙molecule⁻¹∙s⁻¹ at 296 ± 2 K. mdpi.com
Table 2: Rate Coefficient for the Reaction of (Z)-3-octen-1-ol with Cl Atoms
| Rate Coefficient (kₑₗ) | Temperature (K) | Pressure (atm) | Reference |
|---|
Rate Coefficients and Mechanisms of OH-Radical Initiated Degradation
Formation of Secondary Organic Aerosols (SOA) from Biogenic Volatile Organic Compounds
The oxidation of biogenic volatile organic compounds (BVOCs) like this compound is a significant source of secondary organic aerosols (SOA) in the atmosphere. researchgate.netresearchgate.net These aerosols have implications for air quality and the Earth's radiative budget. researchgate.net
Research has shown that the photooxidation of (Z)-3-octen-1-ol leads to the formation of SOA. researchgate.net The SOA yield, which is the fraction of the reacted VOC that is converted to aerosol mass, was determined to be 0.232 ± 0.021 for (Z)-3-octen-1-ol. researchgate.net The formation of substantial levels of SOA is indicated by the rise in the baseline of the product spectrum in the C-H stretching region during experiments. The highly oxygenated compounds formed from the initial oxidation reactions can play a role in this SOA formation. researchgate.net For instance, 1-octen-3-ol, another C8 unsaturated alcohol, has been identified as a prominent green leaf volatile (GLV) and an SOA precursor. researchgate.net
Atmospheric Lifetimes and Broader Environmental Implications
The atmospheric lifetime of this compound is determined by its reaction rates with the primary atmospheric oxidants. Based on its reaction with OH radicals, the atmospheric lifetime of (Z)-3-octen-1-ol is estimated to be very short, on the order of about one hour. researchgate.netacs.orgfigshare.com This indicates a rapid removal from the atmosphere via this pathway.
The atmospheric lifetimes with respect to other oxidants like O₃ and NO₃ can also be estimated. For comparison, the lifetime of a related compound, (E)-3-hexen-1-ol, has been calculated with respect to reactions with OH, NO₃, O₃, and Cl. While specific data for the reactions of O₃ and NO₃ with this compound are not as readily available, the rates are expected to be similar to or slightly higher than those for (E)-3-hexen-1-ol. Given the high reactivity with OH radicals and chlorine atoms, it is clear that this compound is rapidly degraded in the atmosphere.
The degradation products, primarily carbonyl compounds, can influence tropospheric chemistry by contributing to the formation of ozone and other oxidants like PANs. researchgate.netacs.orgfigshare.com The formation of SOA from this compound also has broader environmental implications, affecting air quality and climate. researchgate.net
Table 3: Estimated Atmospheric Lifetime of (Z)-3-octen-1-ol
| Reactant | Assumed Concentration (molecule cm⁻³) | Calculated Lifetime | Reference |
|---|---|---|---|
| OH Radicals | 2 x 10⁶ (12h daylight average) | ~1 hour | researchgate.netacs.orgfigshare.com |
Environmental Mobility and Distribution in Diverse Compartments
Information regarding the environmental mobility and distribution of this compound in various compartments such as soil and water is limited. However, its volatility suggests that it is likely to be mobile in the environment. fishersci.com While direct studies on its partitioning in different environmental compartments are not extensively available, its release from plants and its role as a biogenic volatile organic compound indicate its primary distribution is in the atmosphere. scispace.com The compound has been reported in various plant species, which are its primary source of emission into the environment. nih.gov Further research is needed to fully characterize its behavior and distribution in soil, water, and sediment.
Structure Activity Relationship Sar Studies of 3 Octen 1 Ol and Analogs
Influence of Functional Groups and Alkene Geometry on Biological Activity
The specific arrangement of the hydroxyl (-OH) group and the double bond in the carbon chain of 3-octen-1-ol is critical for its biological function. Studies comparing this compound to its analogs reveal that even minor structural changes can lead to significant shifts in activity.
Key structural features influencing activity include:
The Hydroxyl Group: The presence and position of the hydroxyl group are vital for hydrogen bonding with biological receptors. Research on the tsetse fly (Glossina fuscipes fuscipes) showed that while the eight-carbon chain is optimal for eliciting a response from olfactory cells, omitting the hydroxyl group significantly diminishes this response nih.gov.
The Carbonyl Group: Replacing the alcohol with a ketone, as in the analog 3-octanone (B92607), alters the compound's biological profile. In many fungi, 1-octen-3-ol (B46169) (a structural isomer of this compound) and 3-octanone are both produced and often act together or in different ways. plos.org, mdpi.com For example, against certain subterranean pests, 1-octen-3-ol can be slightly attractive, whereas 3-octanone can be repellent, especially at higher doses researchgate.net. This demonstrates that the change from a hydroxyl to a carbonyl functional group can switch the behavioral output from attraction to repulsion.
Alkene Geometry and Position: The geometry of the double bond (Z or cis vs. E or trans) and its position within the carbon chain are crucial determinants of activity. A study on the induction of defense genes in maize using various C6 green leaf volatiles found that while the double bond was essential, the geometry (Z vs. E) was sometimes indistinguishable in its effect researchgate.netnih.gov. However, in other systems, the geometry is critical. In quorum sensing in Vibrio cholerae, analogs with a (Z)-alkene at the 2-position were nearly four times less active than those with an (E)-alkene princeton.edu. Similarly, for analogs with the double bond at the 4-position, the (E)-isomer was significantly more active than the (Z)-isomer princeton.edu. This highlights that both the position and the stereochemical configuration of the double bond are finely tuned for interaction with specific biological receptors.
Table 1: Influence of Functional Group and Alkene Position on Insect Behavioral Response
| Compound | Structural Modification vs. 1-Octen-3-ol | Target Insect | Observed Biological Activity | Source |
|---|---|---|---|---|
| 3-Octanone | Ketone instead of alcohol | Corn rootworm (Diabrotica virgifera virgifera) | Repellent at high doses | researchgate.net |
| 3-Octanone | Ketone instead of alcohol | Wireworm (Agriotes lineatus) | Repellent at high doses | researchgate.net |
| 1-Octen-3-ol | Baseline | Corn rootworm (Diabrotica virgifera virgifera) | Slightly attractive | researchgate.net |
| 1-Octen-3-ol | Baseline | Wireworm (Agriotes lineatus) | Repellent | researchgate.net |
Stereochemical Effects on Biological Activity and Specificity
Many organic molecules, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers, typically designated as (R) and (S). Biological systems, particularly olfactory receptors, are often highly selective for one enantiomer over the other. This enantioselectivity is a cornerstone of pheromonal communication and other olfactory-driven behaviors researchgate.net.
While specific SAR studies on the enantiomers of this compound are not extensively documented, research on its widely studied isomer, 1-octen-3-ol, provides profound insights.
In many insect species, the two enantiomers of 1-octen-3-ol elicit different behavioral and physiological responses. For instance, in mosquitos, there is evidence of discrimination between the enantiomers oup.com. Traps baited with the (R)-enantiomer of 1-octen-3-ol often catch greater numbers of certain mosquito species than those baited with the (S)-enantiomer oup.com.
For the fungus-eating beetle Cis boleti, females were significantly more attracted to the (S)-(+)-enantiomer of 1-octen-3-ol, responding to doses ten times lower than those needed to attract males to the (R)-enantiomer nih.gov. This indicates a high degree of specificity in the female's olfactory system.
This stereochemical specificity arises from the precise three-dimensional fit between the chiral molecule and its protein receptor. Even a subtle change in the spatial arrangement of atoms, as between (R) and (S) forms, can dramatically alter the binding affinity and subsequent signal transduction.
Table 2: Stereochemical Effects of 1-Octen-3-ol Enantiomers on Insect Attraction
| Enantiomer | Target Insect | Observed Effect | Source |
|---|---|---|---|
| (R)-1-Octen-3-ol | Mosquitoes (various species) | Generally attracts more species and greater numbers than the (S)-enantiomer. | oup.com |
| (S)-(+)-1-Octen-3-ol | Cis boleti (female beetles) | Significantly higher attraction compared to the (R)-enantiomer; effective at lower doses. | nih.gov |
| (R)-(-)-1-Octen-3-ol | Cis boleti (male beetles) | Attraction observed, but at higher doses than required for females with the (S)-enantiomer. | nih.gov |
SAR in Plant Defense Gene Induction
Volatile compounds like this compound and its analogs can act as signaling molecules in plant-to-plant communication, priming or inducing defense responses in neighboring plants. The ability to trigger these defenses is highly structure-dependent. Plants can activate different defense pathways, such as Systemic Acquired Resistance (SAR), which is typically dependent on salicylic (B10762653) acid (SA) and marked by the expression of Pathogenesis-Related 1 (PR1) genes, or Induced Systemic Resistance (ISR), which is often mediated by jasmonic acid (JA) and ethylene (B1197577) and marked by Plant Defensin 1.2 (PDF1.2) gene expression.
A detailed SAR study in maize seedlings using (Z)-3-hexen-1-ol (a shorter-chain analog of this compound) as the lead compound revealed several key requirements for inducing defense genes researchgate.netnih.gov:
The Alcohol Functional Group: The study showed that the alcohol form, (Z)-3-hexen-1-ol, was the likely essential structure for gene upregulation, not its acetate (B1210297) ester, which is often the initial compound released researchgate.netnih.gov.
The Double Bond: The presence of the double bond was found to be essential for activity. Its saturated analog, n-hexan-1-ol, did not induce the same level of gene expression researchgate.netnih.gov.
These findings indicate that a specific receptor or set of receptors in the plant perceives the volatile signal, and this perception is highly tuned to the 3-hexen-1-ol structure, which serves as a template for understanding the activity of longer-chain analogs like this compound nih.gov.
Table 3: Structure-Activity Relationship in Maize Defense Gene Induction
| Compound | Structural Feature | Gene Induction Activity | Source |
|---|---|---|---|
| (Z)-3-Hexen-1-ol | Baseline (C6, double bond at C3) | High | researchgate.netnih.gov |
| (Z)-3-Hexen-1-yl acetate | Ester functional group | Active (likely hydrolyzed to alcohol) | researchgate.netnih.gov |
| n-Hexan-1-ol | Saturated (no double bond) | Low / Inactive | researchgate.netnih.gov |
| (Z)-2-Penten-1-ol | Shorter α-chain, double bond at C2 | Low / Inactive | researchgate.netnih.gov |
| (Z)-4-Hepten-1-ol | Longer α-chain, double bond at C4 | Low / Inactive | researchgate.netnih.gov |
| (Z)-3-Octen-1-ol | Longer ω-chain (C8) | Part of specificity analysis | researchgate.net |
SAR in Insect Olfactory Responses and Behavioral Modulation
The structure of this compound and its analogs is a critical factor in how insects perceive and respond to these compounds, which can act as attractants, repellents, or modulators of other olfactory cues. SAR studies in this area aim to identify the specific molecular features that govern these interactions.
Research on various insects, particularly disease vectors like mosquitoes and agricultural pests, has revealed several principles:
Optimal Chain Length: The eight-carbon backbone of octenol is often optimal for eliciting strong responses in many insects. Studies on the tsetse fly showed that olfactory cells tuned to 1-octen-3-ol responded most strongly to C8 compounds nih.gov.
Role of the Functional Group: The alcohol group is a key feature for attraction in many species. However, converting it to a ketone (e.g., 3-octanone) can result in varied or even opposite behaviors. For some insects, 3-octanone is also an important semiochemical, sometimes working in concert with 1-octen-3-ol and sometimes eliciting a distinct response. For example, in fungus gnats, both 1-octen-3-ol and 3-octanone are involved in avoidance of colonized compost.
Position of Double Bond and Hydroxyl Group: The relative positions of the double bond and the hydroxyl group are crucial. In a study testing analogs of 1-octen-3-ol against mosquitoes, it was hypothesized that activity depends on the distance between the region of high electron density (the double bond) and the hydrogen-bonding functional group (the alcohol) nih.gov.
Enantiomeric Specificity: As discussed in section 7.2, insect olfactory receptors can be highly specific to one enantiomer. In mosquitoes, olfactory receptor neurons (ORNs) show enantioselectivity, which accounts for the different behavioral responses to (R)- and (S)-1-octen-3-ol oup.com.
These structural requirements indicate that insect olfactory receptors form a specific binding pocket that complements the shape, size, and chemical properties of the active molecule.
Future Directions and Research Gaps
Elucidation of Undiscovered and Alternative Biosynthetic Pathways
The primary recognized biosynthetic pathway for 1-octen-3-ol (B46169) involves the lipoxygenase (LOX) and hydroperoxide lyase (HPL) enzyme systems acting on linoleic acid. bris.ac.ukjmb.or.krwikipedia.org In mushrooms, for instance, LOX converts linoleic acid to a hydroperoxide intermediate, which is then cleaved by HPL to produce (R)-(-)-1-octen-3-ol. bris.ac.ukjmb.or.kr However, the enzymatic pathways for the biosynthesis of 3-octen-1-ol are diverse and not fully understood across different organisms. mdpi.com
In some fungi, like Aspergillus nidulans, a dioxygenase-cytochrome P450 enzyme is involved in producing 1-octen-3-ol from linoleic acid. mdpi.com Furthermore, research on the liverwort Marchantia polymorpha has shown that 1-octen-3-ol, derived from arachidonic acid, can be further modified through processes like acetylation and redox reactions, leading to a diversification of C8 compounds. mdpi.com Studies in rat liver microsomes have also suggested an alternative pathway for the formation of 1-octen-3-ol from 1-octene, which is independent of the well-known epoxidation route. nih.gov This pathway involves the production of 1-octen-3-ol by NADPH-dependent mixed-function oxidases, followed by oxidation to 1-octen-3-one (B146737). nih.gov
Future research should focus on identifying and characterizing the specific enzymes and genetic machinery responsible for this compound synthesis in a wider range of organisms, including various fungi, plants, and bacteria. Uncovering these alternative pathways could reveal novel biocatalytic systems and provide a more complete picture of the compound's origins in different ecological niches.
Comprehensive Understanding of Stereospecific Biological Effects across Diverse Taxa
This compound possesses a chiral center, leading to two enantiomers: (R)-(-)-3-octen-1-ol and (S)-(+)-3-octen-1-ol. These stereoisomers often exhibit distinct biological activities, a phenomenon that is not yet fully understood across a broad range of species. ontosight.ai For example, the (R)-(-) enantiomer is primarily responsible for the characteristic mushroom aroma, while the (S)-(+) form has a moldy, grassy scent. bris.ac.ukresearchgate.net
In the context of insect attraction, different species can show preferences for specific enantiomers. Studies on sandflies have indicated that the (R)-isomer of 1-octen-3-ol is a more potent attractant for certain species like Phlebotomus martini. frontiersin.org Similarly, some mosquito species are more attracted to the (R)-enantiomer. researchgate.net Conversely, research on various Penicillium strains has demonstrated that the (R)- and (S)-enantiomers of 1-octen-3-ol can have differential effects on spore germination and fungal growth. researchgate.net
A significant research gap exists in systematically evaluating the stereospecific effects of this compound on a wider variety of organisms, including other insects, plants, and microorganisms. nih.gov Such studies would not only enhance our understanding of chemical ecology but could also lead to the development of more targeted and effective semiochemical-based applications, such as species-specific insect lures or selective antifungal agents.
Development of Advanced Biocatalytic Production Methods for Specific Isomers
The distinct biological activities of the (R) and (S) enantiomers of this compound highlight the need for efficient methods to produce stereochemically pure isomers. While chemical synthesis methods exist, such as the Grignard reaction or the reduction of 1-octen-3-one, biocatalytic approaches offer a more environmentally friendly and selective alternative. bris.ac.ukwikipedia.org
Enzymatic synthesis using lipases has been explored for the production of specific isomers. For example, the biosynthesis of (R)-(-)-1-octen-3-ol has been achieved in recombinant Saccharomyces cerevisiae by expressing lipoxygenase and hydroperoxide lyase genes from the mushroom Tricholoma matsutake. jmb.or.kr This process utilizes linoleic acid as a substrate to produce the desired enantiomer. jmb.or.kr The use of crude enzyme homogenates from mushrooms in bioreactors is also a method employed for the industrial production of natural 1-octen-3-ol. bris.ac.uk
Future research should focus on discovering and engineering novel enzymes with high stereoselectivity and efficiency for the production of both (R)- and (S)-3-octen-1-ol. The development of robust and scalable biocatalytic processes will be crucial for the cost-effective production of enantiomerically pure compounds for applications in the flavor, fragrance, and pest management industries.
Deeper Exploration of Inter-species Signaling Mechanisms and Molecular Crosstalk
This compound functions as a semiochemical, a signaling molecule that mediates interactions between organisms. frontiersin.org It plays a crucial role in the chemical communication of various species, including insects, plants, and fungi. semiochemical.comannualreviews.org For instance, it is a known attractant for many biting insects like mosquitoes and tsetse flies. nih.govebi.ac.uk Plants damaged by herbivores can release a blend of volatile organic compounds, including derivatives of this compound, which can attract parasitic wasps that prey on the herbivores. scielo.br
The compound also acts as a self-inhibitor of spore germination in some fungi and can influence the development of fruiting bodies. tandfonline.com Furthermore, exposure to 1-octen-3-ol has been shown to induce defense responses in marine algae. researchgate.net In Drosophila melanogaster, exposure to 1-octen-3-ol has been linked to the degeneration of dopamine (B1211576) neurons, suggesting a potential role as an environmental factor in neurodegenerative processes. nih.gov
A significant area for future research is to unravel the complex molecular mechanisms underlying these inter-species signaling events. This includes identifying the specific olfactory receptors in insects that detect this compound and its enantiomers, understanding the signal transduction pathways that are activated in plants upon exposure to this volatile, and elucidating the precise molecular targets of this compound in various organisms. A deeper understanding of this molecular crosstalk will provide valuable insights into ecological interactions and may open new avenues for pest control and crop protection.
Refined Atmospheric Modeling and Environmental Impact Assessment of Biogenic Emissions
This compound is a biogenic volatile organic compound (BVOC) emitted from various sources, including vegetation, fungi, and agricultural activities like alfalfa drying. mdpi.comresearchgate.net Once in the atmosphere, these BVOCs can undergo chemical reactions, such as ozonolysis, and contribute to the formation of secondary organic aerosols (SOA). nsf.govacs.org SOA, in turn, can impact air quality and the Earth's radiative budget. acs.org
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 3-Octen-1-OL in laboratory settings?
- Methodological Guidance :
- Synthesis : Use catalytic hydrogenation of 3-octyn-1-ol or enzymatic reduction of 3-octen-1-one, ensuring reaction conditions (e.g., temperature, solvent, catalyst) are optimized for yield and stereoselectivity.
- Characterization : Employ Gas Chromatography-Mass Spectrometry (GC-MS) for identification, referencing retention indices (e.g., AI: 1047, KI: 1052) and spectral libraries . For structural confirmation, combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) with Fourier-Transform Infrared (FTIR) to verify hydroxyl and alkene functional groups.
- Purity Assessment : Quantify impurities using High-Performance Liquid Chromatography (HPLC) with a polar stationary phase, and report retention time consistency across replicates .
Q. How can researchers optimize GC-MS parameters for detecting trace amounts of this compound in complex mixtures?
- Methodological Guidance :
- Column Selection : Use a mid-polarity capillary column (e.g., DB-5MS) to balance resolution and peak symmetry.
- Ionization and Detection : Apply electron ionization (EI) at 70 eV for reproducible fragmentation patterns. Monitor characteristic ions (e.g., m/z 57, 41, 83) while avoiding co-elution with isomers like 2-octen-1-ol .
- Calibration : Prepare a calibration curve using serial dilutions of pure this compound in hexane, ensuring linearity (R² ≥ 0.995) and limits of detection (LOD) below 1 ppm .
Q. What are the key challenges in isolating this compound from natural sources, and how can they be addressed?
- Methodological Guidance :
- Extraction : Use steam distillation or solid-phase microextraction (SPME) to capture volatile compounds, followed by fractionation via preparative GC or liquid-liquid partitioning .
- Interference Mitigation : Employ orthogonal analytical techniques (e.g., GC-MS coupled with NMR) to distinguish this compound from co-eluting terpenoids or alcohols in plant extracts .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Guidance :
- Data Triangulation : Compare experimental conditions (e.g., solvent, concentration, assay type) from conflicting studies. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strains or growth media .
- Reproducibility Checks : Replicate key experiments under standardized protocols, documenting variables such as pH, temperature, and purity of test compounds .
- Meta-Analysis : Systematically review literature using databases (e.g., PubMed, SciFinder) to identify trends or methodological biases, and apply statistical tools (e.g., heterogeneity testing) to assess data consistency .
05 文献检索Literature search for meta-analysis02:58
Q. What strategies are effective for elucidating the mechanistic role of this compound in insect chemoreception studies?
- Methodological Guidance :
- Behavioral Assays : Design dual-choice olfactometer experiments to quantify insect attraction/repulsion, controlling for humidity and airflow .
- Receptor Binding Studies : Use heterologous expression systems (e.g., Xenopus oocytes) to test this compound’s interaction with odorant receptors, validating results via calcium imaging or electrophysiology .
- Computational Modeling : Perform molecular docking simulations to predict binding affinities to known insect receptors, cross-referencing with mutagenesis data .
Q. How can researchers design robust experiments to investigate the stereochemical effects of this compound isomers on olfactory perception?
- Methodological Guidance :
- Isomer Separation : Utilize chiral GC columns (e.g., Cyclosil-B) or enzymatic resolution to isolate (Z)- and (E)-isomers .
- Psychophysical Testing : Conduct blinded sensory panels with human participants, using intensity ratings and odor descriptor assignments to quantify perceptual differences .
- Statistical Analysis : Apply multivariate ANOVA to differentiate responses between isomers, controlling for demographic variables (e.g., age, smoking status) .
Methodological Best Practices
- Literature Review : Systematically catalog synthesis routes, analytical parameters, and bioactivity data from peer-reviewed journals, excluding non-academic sources (e.g., BenchChem) .
- Data Integrity : Archive raw chromatograms, spectra, and experimental logs for ≥5 years to facilitate reproducibility audits .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal guidelines for supplemental data submission (e.g., spectra in Supporting Information) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

